2-({[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}sulfanyl)-4-[(E)-2-phenylethenyl]pyrimidine
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Description
Synthesis Analysis
The synthesis of similar compounds often involves the use of trifluoromethylpyridine (TFMP) intermediates . These intermediates can be introduced into other molecules through various synthetic methods, including an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, or the assembly of pyridine from a trifluoromethyl-containing building block .Chemical Reactions Analysis
Trifluoromethylpyridine (TFMP) and its intermediates, which are likely involved in the synthesis of this compound, have distinctive physical-chemical properties due to the presence of a fluorine atom and a pyridine in their structure . They are key structural ingredients for the development of many agrochemical and pharmaceutical compounds .Scientific Research Applications
Nonlinear Optical Properties and Pharmacophore Potential The study of pyrimidine derivatives, including those similar in structure to 2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylsulfanyl]-4-[(E)-2-phenylethenyl]pyrimidine, reveals significant contributions in both the medicinal and nonlinear optics (NLO) fields. These compounds, due to their presence in DNA and RNA as nitrogenous bases, have become crucial pharmacophores. Their NLO properties, analyzed through density functional theory (DFT) and time-dependent DFT (TDDFT), demonstrate potential for high-tech optoelectronic applications. Specifically, their larger NLO properties compared to standard molecules highlight their relevance in advancing optoelectronic technology (Hussain et al., 2020).
Sulfones and Sulphoxides Reactivity Research on pyrimidine sulfones and sulphoxides offers insights into their formation and reactive properties, facilitating the development of new chemical syntheses and reactions. The study of these compounds, derived from thioethers through oxidative methods, demonstrates their enhanced reactivity over chloropyrimidines and their utility in various nucleophilic displacement reactions. This foundational knowledge aids in understanding the chemical behavior of complex pyrimidine derivatives and their applications in synthetic chemistry (Brown & Ford, 1967).
Antioxidant and Anticorrosive Applications The utility of pyrimidine-5-carboxylate derivatives extends into industrial applications, such as the development of new antioxidant and anticorrosive additives for motor oils. These derivatives, through methodical synthesis and evaluation, have shown promise in improving the longevity and performance of diesel motor oils, showcasing the diverse applicability of pyrimidine derivatives in enhancing product formulations (Hassan et al., 2010).
Vibrational Spectroscopy and Molecular Docking Studies Investigations into the vibrational spectroscopy and molecular docking of pyrimidine derivatives have shed light on their potential as chemotherapeutic agents. Through comprehensive spectroscopic techniques and computational analyses, such studies unveil the structural and electronic characteristics of these compounds, suggesting their inhibitory activity against specific biomolecular targets. This research underscores the potential of pyrimidine derivatives in the design of new therapeutic agents, particularly in the realm of anti-diabetic compounds (Alzoman et al., 2015).
Properties
IUPAC Name |
2-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methylsulfanyl]-4-[(E)-2-phenylethenyl]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClF3N3S/c20-16-10-14(19(21,22)23)11-25-17(16)12-27-18-24-9-8-15(26-18)7-6-13-4-2-1-3-5-13/h1-11H,12H2/b7-6+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSSKGCVOEKIGHZ-VOTSOKGWSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC(=NC=C2)SCC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=NC(=NC=C2)SCC3=C(C=C(C=N3)C(F)(F)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClF3N3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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